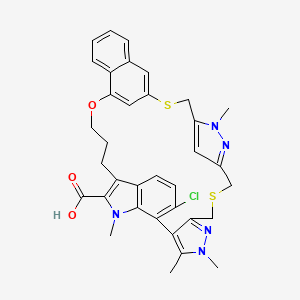

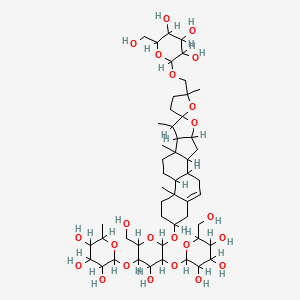

![molecular formula C17H18O3 B1649410 Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- CAS No. 82358-44-9](/img/structure/B1649410.png)

Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]-

説明

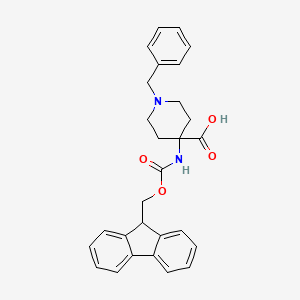

Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- is a chemical compound . It is a subclass of 2,4-dimethoxy-5-(1-phenylprop-2-en-1-yl)phenol . It has a molecular mass of 270.125594436 dalton . This compound is found in various species such as Dalbergia cochinchinensis, Dalbergia odorifera, Dalbergia parviflora, Ranunculus repens, and Vitex negundo .

Molecular Structure Analysis

The chemical formula of this compound is C₁₇H₁₈O₃ . The canonical SMILES representation is OC=1C=C (C (OC)=CC1OC)C (C=C)C=2C=CC=CC2 and the isomeric SMILES representation is COC1=CC (=C (C=C1 [C@H] (C=C)C2=CC=CC=C2)O)OC .科学的研究の応用

PARP-1 and NF-κB Inhibitory Effects

- The compound exhibited inhibitory effects on PARP-1 and NF-κB. A study on Myristica fragrans (mace spice) identified phenolic compounds with potential inhibitory activities, including a new acyclic bis phenylpropanoid with PARP-1 inhibitory activity (Acuña, Carcache, Matthew, & Carcache de Blanco, 2016).

Effects on Agrobacterium Vir Genes

- Phenolic compounds, including variants of this compound, have been studied for their effects on Agrobacterium virulence gene induction and gene transfer. This research provides insights into the molecular mechanism of phenol binding protein activation (Joubert et al., 2002).

Antioxidant and Antimicrobial Activities

- A series of compounds including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone demonstrated anti-inflammatory, antioxidant, and antimicrobial properties. This underscores the potential utility of phenolic compounds in drug discovery (Bandgar et al., 2009).

Cytotoxic and Antioxidative Phenolic Compounds

- In traditional Chinese medicine, phenolic compounds extracted from Myristica fragrans have shown cytotoxic and antioxidative activities. This includes compounds structurally related to the subject phenol (Duan et al., 2009).

Tandem Organosolv and Catalysis in Wood Processing

- A tandem organosolv pulping and Pd-catalyzed transfer hydrogenolysis process generated 2-methoxy-4-(prop-1-enyl)phenol and related compounds from pine and birch wood, highlighting a sustainable approach to producing valuable phenolic compounds (Galkin & Samec, 2014).

Phytochemicals from Sorbus Lanata

- New phenolic compounds were isolated from Sorbus lanata, demonstrating significant antioxidant activities. This research adds to the understanding of the chemical diversity and potential applications of phenols (Uddin et al., 2013).

Enzymatic Modification for Antioxidant Synthesis

- Research has explored the enzymatic oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity. This highlights the potential of phenolic compounds in the development of bioactive compounds (Adelakun et al., 2012).

特性

IUPAC Name |

2,4-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCQEPKLKMZKP-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470637 | |

| Record name | Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- | |

CAS RN |

82358-44-9 | |

| Record name | Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

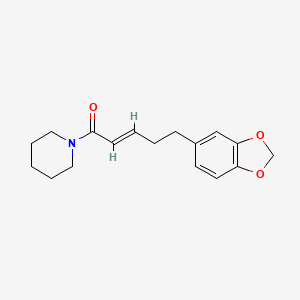

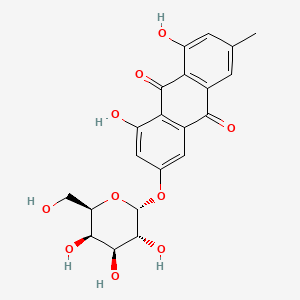

![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)